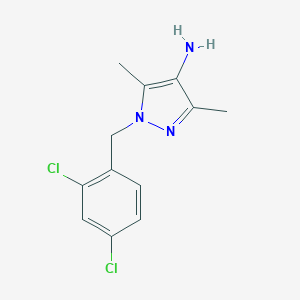

1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2N3/c1-7-12(15)8(2)17(16-7)6-9-3-4-10(13)5-11(9)14/h3-5H,6,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOMSIDYLGGAIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401178466 | |

| Record name | 1-[(2,4-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401178466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400749-62-4 | |

| Record name | 1-[(2,4-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400749-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2,4-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401178466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Part 1: Introduction and Compound Profile

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3] This versatility stems from the pyrazole ring's unique electronic and steric features, which allow for diverse molecular interactions.[4] The compound of interest, 1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine , is a novel entity for which the mechanism of action has not been empirically determined. This guide outlines a comprehensive, hypothesis-driven research strategy to elucidate its primary biological targets and downstream cellular effects.

The structure, featuring a dichlorobenzyl moiety, a dimethylated pyrazole core, and a 4-amino group, suggests potential interactions with various biological targets. The 4-aminopyrazole scaffold, in particular, is known to be a versatile framework for developing ligands for enzymes like kinases and cyclooxygenases (COX).[3] This document serves as a technical roadmap for researchers, scientists, and drug development professionals to systematically investigate the pharmacological profile of this compound.

Part 2: Plausible Mechanistic Hypotheses

Given the structural motifs of this compound and the extensive literature on related compounds, we propose two primary, plausible mechanisms of action to initiate our investigation.

Hypothesis 1: Inhibition of Pro-inflammatory Cyclooxygenase (COX) Enzymes

A significant number of pyrazole-containing compounds, including the commercial drug Celecoxib, function as anti-inflammatory agents through the inhibition of COX enzymes.[5] These enzymes are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6] The structural similarity of our target compound to known COX inhibitors makes this a primary avenue of investigation.[7][8] We hypothesize that this compound may act as a selective or non-selective inhibitor of COX-1 and/or COX-2.

Hypothesis 2: Modulation of Protein Kinase Signaling Pathways

The pyrazole scaffold is a key component in numerous protein kinase inhibitors.[4][9] Kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[10][11] Pyrazole derivatives have been successfully developed as inhibitors of various kinases, including EGFR, VEGFR-2, and CDKs.[11][12] The 4-aminopyrazole moiety can form crucial hydrogen bonds within the ATP-binding pocket of many kinases. We hypothesize that this compound may inhibit the activity of one or more protein kinases, thereby disrupting downstream signaling pathways.

Part 3: Experimental Validation Strategy

To systematically test our hypotheses, we propose a two-pronged experimental approach. Each workflow is designed to provide clear, actionable data to either support or refute the proposed mechanism of action.

Workflow 1: Investigation of Cyclooxygenase (COX) Inhibition

This workflow is designed to determine if the compound directly inhibits COX-1 and/or COX-2 and to quantify its potency and selectivity.

Caption: Workflow for investigating COX enzyme inhibition.

This protocol outlines the steps for a standard enzymatic activity inhibition assay.[13][14]

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare solutions of purified human recombinant COX-1 and COX-2 enzymes.

-

Prepare a solution of arachidonic acid (substrate).

-

Prepare a colorimetric or fluorescent probe for prostaglandin detection.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer to each well.

-

Add a series of dilutions of the test compound or a known inhibitor (e.g., Celecoxib, Indomethacin) as a positive control. Include a vehicle control (DMSO).

-

Add the COX-1 or COX-2 enzyme to the wells and pre-incubate for 10-15 minutes at the optimal temperature (e.g., 37°C) to allow for inhibitor binding.[14]

-

Initiate the reaction by adding the arachidonic acid substrate.

-

Incubate for a specified time (e.g., 10 minutes).

-

Stop the reaction and add the detection probe.

-

Measure the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]

-

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Experimental | Experimental | Calculated |

| Celecoxib (Reference) | Literature | Literature | Literature |

| Indomethacin (Reference) | Literature | Literature | Literature |

Workflow 2: Investigation of Protein Kinase Inhibition

This workflow is designed to screen the compound against a broad panel of kinases and then validate any significant "hits" in a cellular context.

Caption: Workflow for investigating protein kinase inhibition.

Based on the prevalence of pyrazole derivatives as inhibitors of receptor tyrosine kinases like EGFR and VEGFR, we can propose a hypothetical pathway to target for validation.[12]

Caption: A representative kinase signaling pathway.

This protocol is for confirming the inhibition of a specific kinase signaling pathway within a cellular context.[16][17][18]

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., A549 lung cancer cells, which overexpress EGFR) to ~80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

-

Pre-treat cells with various concentrations of this compound or a known inhibitor for 1-2 hours.

-

Stimulate the cells with the appropriate growth factor (e.g., EGF) for 10-15 minutes to activate the pathway.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein lysate by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against the phosphorylated form of a downstream target (e.g., anti-phospho-ERK) and the total form of the protein (e.g., anti-total-ERK) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the phosphorylated protein signal to the total protein signal to determine the relative level of pathway inhibition.

-

Part 4: Synthesis of this compound

Part 5: Data Interpretation and Future Directions

The experimental workflows outlined above will provide a foundational understanding of the mechanism of action of this compound.

-

If the compound shows potent and selective COX-2 inhibition , it could be a promising candidate for development as an anti-inflammatory agent with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[21]

-

If the compound inhibits specific kinases , further studies would be required to determine its mode of inhibition (e.g., competitive, non-competitive) and to assess its anti-proliferative effects in relevant cancer cell lines.[22]

-

If neither of these hypotheses is confirmed , further screening against a broader range of targets (e.g., other enzymes, GPCRs, ion channels) would be warranted.

This guide provides a robust and logical framework for the initial characterization of a novel pyrazole derivative. The data generated will be crucial for guiding subsequent lead optimization and preclinical development efforts.

References

-

Ghareb, N., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

-

Gomaa, H. A. M., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 9, 757899. [Link]

-

Ghareb, N., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed, 35011562. [Link]

-

Jadhav, S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5565. [Link]

-

Pisano, C., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 27(19), 6296. [Link]

-

Pakaluk, M., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

-

Wang, Z., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 12(1), 1-22. [Link]

-

Hilal, M. A., et al. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. Bioorganic & Medicinal Chemistry Letters, 27(11), 2414-2419. [Link]

-

El-Gowelli, H. M., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology, 108(4), 263-273. [Link]

-

BPS Bioscience. (n.d.). Cell Signaling Pathway Screening & Profiling. BPS Bioscience. [Link]

-

Alam, M. J., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 145-155. [Link]

-

Al-Ostath, A. I., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity. [Link]

-

Bianchi, M., et al. (1970). [Synthesis and pharmacological properties of pyrazole compounds. II. 4-aminopyrazole derivatives variously substituted in the 1 position]. Il Farmaco; edizione scientifica, 25(8), 592-617. [Link]

-

Iadanza, M. G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 652. [Link]

-

Sastry, S. K., & Burridge, K. (2000). Approaches To Studying Cellular Signaling: A Primer For Morphologists. The Anatomical Record, 261(4), 127-139. [Link]

-

ResearchGate. (n.d.). Biologically active 4-aminopyrazole derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). Enzyme assay techniques and protocols. ResearchGate. [Link]

-

ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. ResearchGate. [Link]

-

Thorne, N., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship (SAR) of aminopyrazole derivatives as anticancer agents. ResearchGate. [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Deng, X., & Mani, N. S. (2006). A Versatile Three-Component Reaction for the Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 83, 51. [Link]

-

Aggarwal, R., et al. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2014(5), 185-240. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Shaik, S. P., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Synthesis and pharmacological properties of pyrazole compounds. II. 4-aminopyrazole derivatives variously substituted in the 1 position] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 5. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyrazole synthesis [organic-chemistry.org]

- 20. tsijournals.com [tsijournals.com]

- 21. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery and Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable structural versatility and ability to engage in diverse biological interactions have cemented its role in the development of a wide array of therapeutic agents. Pyrazole-containing compounds have demonstrated a vast spectrum of pharmacological activities, including potent anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[1][2][3] This has led to the successful clinical application of several pyrazole-based drugs, such as the anti-inflammatory agent celecoxib, the erectile dysfunction treatment sildenafil, and the anti-obesity drug rimonabant.[4][5] This technical guide provides a comprehensive exploration of the biological activities of substituted pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the critical experimental methodologies used for their evaluation. It is designed to serve as a vital resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to drive innovation in this dynamic field of medicinal chemistry.

Introduction: The Chemical and Pharmacological Significance of Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in the field of drug development due to their wide range of biological activities.[2] The unique chemical properties of the pyrazole ring, including its aromaticity and the presence of two nitrogen atoms, allow for a variety of substitutions, leading to a diverse library of derivatives with distinct pharmacological profiles.[6] The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen can serve as a hydrogen bond acceptor, enabling pyrazole moieties to form specific and crucial interactions within the active sites of biological targets.[7] This adaptability has made the pyrazole scaffold a cornerstone in the design of targeted therapies.

The therapeutic relevance of pyrazole derivatives is underscored by the number of FDA-approved drugs that incorporate this motif as a key pharmacophore.[4] Notable examples include:

-

Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[4]

-

Sildenafil: A phosphodiesterase type 5 (PDE5) inhibitor for the treatment of erectile dysfunction.[4]

-

Rimonabant: A cannabinoid receptor 1 (CB1) inverse agonist developed as an anti-obesity agent.[1]

-

Difenamizole: An analgesic agent.[1]

The success of these drugs has spurred further research into the synthesis and biological evaluation of novel pyrazole derivatives, aiming to identify new therapeutic agents with improved efficacy and safety profiles.[1][2] This guide will explore the major biological activities of substituted pyrazoles, providing detailed insights into their mechanisms of action and the experimental protocols used to assess their therapeutic potential.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in numerous diseases. Pyrazole derivatives have emerged as a significant class of anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[2]

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of many pyrazole derivatives are attributed to their selective inhibition of COX-2.[8] Both COX-1 and COX-2 enzymes are involved in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[9] However, COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is induced during inflammation.[8] Non-selective NSAIDs that inhibit both isoforms can lead to gastrointestinal side effects. The chemical structure of certain pyrazole derivatives, like celecoxib, allows them to fit into the larger, more flexible active site of COX-2, leading to selective inhibition while sparing COX-1.[8] This selective action reduces the production of pro-inflammatory prostaglandins at the site of inflammation, thereby alleviating pain and swelling with a reduced risk of gastric complications.[9]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of pyrazole derivatives is highly dependent on the nature and position of their substituents. Key SAR findings include:

-

1,5-Diaryl Substitution: Many potent and selective COX-2 inhibitors feature aryl groups at the 1- and 5-positions of the pyrazole ring.

-

Sulfonamide/Sulfonyl Group: A sulfonamide or methylsulfonyl group at the para-position of the 1-phenyl ring is a common feature in selective COX-2 inhibitors, as it contributes to binding within the specific side pocket of the COX-2 active site.

-

Substitution at C-3 and C-4: Modifications at these positions can modulate both the potency and selectivity of the compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[10][11]

Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling).[12] The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.[10] This model is particularly sensitive to inhibitors of prostaglandin synthesis.[11]

Step-by-Step Methodology:

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions.

-

Grouping and Fasting: Animals are randomly divided into groups (n=6): a control group, a standard drug group (e.g., indomethacin or celecoxib), and test groups receiving different doses of the pyrazole derivative. The animals are fasted overnight before the experiment, with free access to water.

-

Compound Administration: The test compounds, standard drug, and vehicle (control) are administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.[13]

-

Induction of Edema: 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[14]

-

Paw Volume Measurement: The paw volume is measured immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[14]

-

Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Causality and Self-Validation: The reduction in paw volume directly correlates with the compound's ability to suppress the inflammatory cascade initiated by carrageenan. The inclusion of a standard drug with a known mechanism of action (like celecoxib) validates the assay's responsiveness. A dose-dependent reduction in edema by the test compound provides strong evidence of its anti-inflammatory activity.

Anticancer Activity: A Multi-Targeted Approach

The pyrazole scaffold is present in numerous compounds exhibiting potent anticancer activity against a wide range of human cancer cell lines.[2][15] Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer cell signaling pathways.

Mechanisms of Action

Substituted pyrazoles exert their anticancer effects through various mechanisms, including:

-

Kinase Inhibition: Many pyrazole derivatives are designed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which are often overexpressed or mutated in cancer cells, leading to uncontrolled cell proliferation.[16][17]

-

Induction of Apoptosis: Some pyrazoles can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[17]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different phases (e.g., G2/M phase), preventing cancer cells from dividing.[17]

-

Anti-angiogenesis: Certain pyrazole derivatives can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.

Quantitative Data Summary: Anticancer Activity of Representative Pyrazole Derivatives

| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 157 | HTC-116 (Colon) | 1.51 | Not specified | [2] |

| 158 | MCF-7 (Breast) | 7.68 | Not specified | [2] |

| 161a | A-549 (Lung) | 4.91 | Not specified | [2] |

| 161b | A-549 (Lung) | 3.22 | Not specified | [2] |

| C5 | MCF-7 (Breast) | 0.08 | EGFR Inhibition (IC₅₀ = 0.07 µM) | [16] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][18]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of living cells.[18]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[18]

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[1][18]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[18]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Causality and Self-Validation: A decrease in absorbance directly indicates a reduction in metabolically active, viable cells. The dose-dependent nature of this reduction establishes the cytotoxic effect of the compound. The use of a known anticancer drug as a positive control ensures the assay is performing correctly and provides a benchmark for the potency of the test compound.

Antimicrobial Activity: Combating Pathogenic Microbes

With the rise of antimicrobial resistance, there is a pressing need for new therapeutic agents. Pyrazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[1][4]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of pyrazoles is influenced by various structural features:

-

Halogen Substituents: The presence of halogens (e.g., chlorine, fluorine) on the aryl rings often enhances antibacterial and antifungal activity.[1]

-

Thiazolidinone and Thioamide Moieties: Incorporation of these sulfur-containing heterocycles into the pyrazole structure has been shown to yield compounds with potent antimicrobial properties.

-

Trifluoromethyl Groups: Phenyl-substituted pyrazoles containing trifluoromethyl groups have been found to be potent inhibitors of drug-resistant bacteria.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The broth microdilution method is a standard procedure for determining MIC values.[3]

Principle: A standardized suspension of the target microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded to determine the MIC.[7]

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the bacterial or fungal strain (e.g., S. aureus, E. coli, C. albicans) adjusted to a specific turbidity, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[4]

-

Compound Dilution: Prepare a series of two-fold dilutions of the pyrazole derivative in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[3]

-

Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of about 5 x 10⁵ CFU/mL.[7]

-

Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin, fluconazole) should also be tested as a reference.

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.[7]

-

MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[7]

Causality and Self-Validation: The clear transition from turbid (growth) to clear (no growth) wells provides a distinct endpoint. The consistent growth in the positive control validates the viability of the inoculum and the suitability of the growth conditions. The MIC value obtained for the standard antibiotic should fall within its expected range, confirming the accuracy of the assay.

Other Notable Biological Activities

Beyond the major areas discussed, substituted pyrazole derivatives have shown a remarkable diversity of other pharmacological effects, highlighting their therapeutic versatility.

Cannabinoid Receptor Antagonism/Inverse Agonism

Certain pyrazole derivatives, most notably Rimonabant, act as antagonists or inverse agonists at the cannabinoid CB1 receptor.[19] This receptor is a key component of the endocannabinoid system, which is involved in regulating appetite, energy balance, and mood. By blocking the CB1 receptor, these compounds can reduce food intake and promote weight loss.[19] The inverse agonism of rimonabant is thought to be mediated through Gαi/o protein inhibition.[20]

Sources

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. researchgate.net [researchgate.net]

- 3. bio-protocol.org [bio-protocol.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. The inverse agonist effect of rimonabant on G protein activation is not mediated by the cannabinoid CB1 receptor: evidence from postmortem human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 9. news-medical.net [news-medical.net]

- 10. inotiv.com [inotiv.com]

- 11. researchgate.net [researchgate.net]

- 12. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 14. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Harnessing the Pyrazole Scaffold: A Technical Guide to Discovering Novel Therapeutic Agents

Introduction: The Privileged Nature of the Pyrazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a disproportionately high number of successful therapeutic agents. These are termed "privileged scaffolds" for their unique ability to interact with a wide range of biological targets in a specific and high-affinity manner. The pyrazole nucleus—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—stands as a quintessential example of such a scaffold.[1][2][3][4] First synthesized in 1883, its structural and electronic properties, including the capacity for hydrogen bonding as both a donor and acceptor, grant it remarkable chemical versatility.[5][6][7][8]

This versatility is not merely theoretical; it is validated by the significant number of pyrazole-containing drugs that have secured FDA approval and achieved blockbuster status.[7] Notable examples include Celecoxib (Celebrex®), a selective COX-2 inhibitor for inflammation; Sildenafil (Viagra®), a phosphodiesterase-5 blocker for erectile dysfunction; and Ruxolitinib (Jakafi®), a kinase inhibitor for myelofibrosis.[5][9][10][11] These successes underscore the pyrazole core's profound therapeutic relevance and its potential as a foundational element in modern drug discovery.[5][12] This guide serves as an in-depth technical resource for researchers and drug development professionals, providing a comprehensive exploration of the synthesis, multifaceted therapeutic applications, and critical evaluation methodologies for novel pyrazole compounds.

Part 1: Modern Synthetic Pathways to Pyrazole Derivatives

The accessibility and structural diversity of pyrazole derivatives have been greatly expanded by advancements in synthetic organic chemistry. While classical methods laid the groundwork, modern strategies offer superior efficiency, regioselectivity, and the ability to generate vast chemical libraries for screening.

Foundational Synthesis: The Knorr Cyclocondensation

The most traditional and enduring method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3] This reaction, known as the Knorr pyrazole synthesis, is a robust and straightforward approach, particularly for generating simpler, foundational pyrazole structures. The causality behind this reaction lies in the nucleophilic attack of the hydrazine on the two electrophilic carbonyl carbons, followed by dehydration and cyclization to form the stable aromatic pyrazole ring.

High-Efficiency Strategies: Multi-Component Reactions (MCRs)

Modern drug discovery demands high-throughput synthesis, a need effectively met by multi-component reactions (MCRs). These reactions combine three or more starting materials in a single pot to form a complex product, incorporating structural elements from each reactant.[3] This approach is exceptionally efficient, minimizing purification steps and solvent waste while maximizing molecular diversity. For pyrazoles, a common MCR involves the reaction of an aldehyde, a β-ketoester, and a hydrazine, often under catalytic conditions, to rapidly generate highly substituted pyrazole scaffolds.[3][13]

Caption: A generalized workflow for a three-component reaction to synthesize pyrazoles.

Experimental Protocol 1: Generalized Three-Component Synthesis of a Pyrazole Derivative

This protocol exemplifies a common MCR strategy for synthesizing highly substituted pyrazoles.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the aldehyde (1.0 mmol) and the β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol) in a suitable solvent (e.g., absolute ethanol, 15 mL).

-

Reagent Addition: Add the hydrazine derivative (e.g., phenylhydrazine hydrochloride, 1.0 mmol) to the solution.

-

Catalysis: Introduce a catalytic amount of a mineral acid (e.g., 2-3 drops of concentrated HCl) to the mixture to protonate the carbonyls, thereby increasing their electrophilicity and accelerating the reaction rate.

-

Reaction Execution: Heat the mixture to reflux (typically 70-80°C) for 4-12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, pour it into ice-cold water (50 mL). The resulting precipitate is the crude pyrazole product.

-

Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove any residual acid and salts, and dry it. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final, pure pyrazole compound.[3]

Part 2: Key Therapeutic Applications and Mechanisms of Action

The therapeutic value of pyrazoles stems from their ability to selectively inhibit key enzymes and receptors implicated in various disease pathologies.

Anti-inflammatory Potential: Targeting the COX Pathway

The development of pyrazole-based selective COX-2 inhibitors, such as Celecoxib, was a landmark achievement.[15] By selectively targeting COX-2, these drugs reduce inflammation and pain with a significantly lower risk of the GI side effects associated with non-selective NSAIDs.[15][16] Beyond COX inhibition, some pyrazoles also modulate other inflammatory mediators, including lipoxygenase (LOX) and pro-inflammatory cytokines like TNF-α and IL-6.[15]

Caption: Mechanism of pyrazole compounds as selective COX-2 inhibitors.

Table 1: Representative Anti-inflammatory Activity of Pyrazole Derivatives

| Compound ID | Target | IC₅₀ (COX-1) | IC₅₀ (COX-2) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|---|

| Celecoxib | COX-2 | 4.5 µM | 0.02 µM | 225 | [15] |

| Pyrazole-Thiazole Hybrid | COX-2/5-LOX | - | 0.03 µM | - | [15] |

| 3,5-diarylpyrazole | COX-2 | - | 0.01 µM | - | [15] |

| N5 Derivative | COX-2 | - | - | 47.98 | [17] |

| N7 Derivative | COX-2 | - | - | - |[17] |

IC₅₀ values represent the concentration required to inhibit 50% of enzyme activity. A higher selectivity index indicates greater selectivity for COX-2.

Anticancer Potential: A Multi-Targeted Approach

The structural versatility of the pyrazole scaffold allows it to be tailored to inhibit a wide array of targets crucial for cancer cell proliferation, survival, and angiogenesis.[9][18][19] Unlike traditional chemotherapy, many pyrazole-based agents are designed as targeted therapies, interfering with specific molecular pathways that are dysregulated in cancer cells.

Key anticancer mechanisms include:

-

Kinase Inhibition: Many pyrazoles act as ATP-competitive inhibitors of protein kinases that drive oncogenic signaling, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[9][20]

-

Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.[2][9]

-

Angiogenesis Inhibition: By targeting receptors like VEGFR-2, pyrazole compounds can block the formation of new blood vessels that tumors need to grow and metastasize.[9]

Caption: Inhibition of the EGFR signaling pathway by a pyrazole-based kinase inhibitor.

Table 2: Cytotoxic Activity of Novel Pyrazole Derivatives Against Cancer Cell Lines

| Compound ID | Target(s) | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 24 | EGFR | A549 (Lung) | 8.21 | [9] |

| Compound 25 | VEGFR-2 | HT29 (Colon) | 3.17 | [9] |

| Compound 33 | CDK2 | HCT116 (Colon) | < 23.7 | [9] |

| Compound 35 | Multiple | HepG2 (Liver) | 3.53 | [9] |

| Compound 5b | Tubulin | K562 (Leukemia) | < 7.30 |[2] |

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Antimicrobial Potential: A Scaffold for New Antibiotics

With the rise of antimicrobial resistance (AMR), there is an urgent need for novel chemical scaffolds that can overcome existing resistance mechanisms.[21] Pyrazole derivatives have demonstrated significant antibacterial and antifungal activities, making them a promising area of investigation.[21][22][23] They are often hybridized with other pharmacophores, such as thiazole or quinoline, to enhance their potency and spectrum of activity.[5][24]

Table 3: Antimicrobial Activity of Representative Pyrazole Compounds

| Compound ID | Organism Type | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Hydrazone 21a | Fungus | C. albicans | 2.9 - 7.8 | [25] |

| Hydrazone 21a | Bacterium | S. aureus | 62.5 - 125 | [25] |

| Pyrazole-Thiazole Hybrid | Bacterium | E. coli | - | [24] |

| Pyrazole-Thiazole Hybrid | Fungus | A. niger | - |[24] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism.

Part 3: A Guide to Preclinical Evaluation

Systematic and rigorous evaluation is essential to validate the therapeutic potential of novel compounds. The following protocols provide a self-validating framework for screening and characterizing new pyrazole derivatives.

Caption: A hierarchical workflow for the preclinical evaluation of pyrazole compounds.

In Vitro Screening Protocols

Experimental Protocol 2: Colorimetric COX-2 Inhibition Assay

This assay determines a compound's ability to inhibit the peroxidase activity of the COX-2 enzyme. The rationale is that active COX enzymes exhibit peroxidase activity, which can be measured via a color change.[16]

-

Reagent Preparation: Prepare all reagents as specified by a commercial COX inhibitor screening kit (e.g., from Cayman Chemical or Sigma-Aldrich). This includes the enzyme (COX-2), heme, arachidonic acid (substrate), and a colorimetric substrate (e.g., TMPD).

-

Compound Preparation: Prepare a stock solution of the test pyrazole compound in DMSO. Create a series of dilutions to test a range of concentrations (e.g., 0.01 µM to 100 µM).

-

Assay Plate Setup: To a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme to each well.

-

Inhibitor Incubation: Add the diluted test compounds (and a known inhibitor like Celecoxib as a positive control, and DMSO as a vehicle control) to the appropriate wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells. Immediately follow with the addition of the colorimetric substrate.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Protocol 3: MTT Cytotoxicity Assay

This assay assesses a compound's ability to inhibit cancer cell proliferation. The principle is that viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified.[2][26]

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Treat the cells with serial dilutions of the pyrazole compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.

-

IC₅₀ Calculation: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value from the resulting dose-response curve.

In Vivo Validation Protocols

Experimental Protocol 4: Carrageenan-Induced Paw Edema in Rats

This is a standard and well-validated model for evaluating the acute anti-inflammatory activity of a compound in a living organism.[15][17][27]

-

Animal Acclimation: Use adult male Wistar or Sprague-Dawley rats. Acclimatize the animals for at least one week before the experiment with free access to food and water.

-

Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., Indomethacin or Celecoxib), and test groups receiving different doses of the novel pyrazole compound. Administer the compounds orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

-

Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline (V₀).

-

Inflammation Induction: Inject a 1% solution of carrageenan in saline (0.1 mL) into the sub-plantar region of the right hind paw to induce localized, acute inflammation.

-

Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

-

Data Analysis: The degree of edema is calculated as the increase in paw volume (Vₜ - V₀). Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100. The rationale is that an effective anti-inflammatory agent will significantly reduce the carrageenan-induced increase in paw volume.

Conclusion and Future Directions

The pyrazole scaffold is a proven and powerful platform in therapeutic discovery. Its success is rooted in its synthetic tractability and the ability of its derivatives to form specific, high-affinity interactions with a multitude of disease-relevant biological targets. This guide has outlined the key synthetic strategies, major therapeutic applications, and essential preclinical evaluation protocols that form the foundation of a modern pyrazole-focused drug discovery program.

The future of pyrazole research is bright, with several exciting avenues for exploration. The development of dual-target inhibitors, such as combined COX/LOX inhibitors for inflammation or multi-kinase inhibitors for cancer, represents a sophisticated strategy to overcome drug resistance and improve efficacy.[15][28] Furthermore, the application of computational chemistry and machine learning will continue to accelerate the design-synthesize-test cycle, enabling the more rapid identification of pyrazole derivatives with optimized potency, selectivity, and pharmacokinetic properties.[29][30] As our understanding of disease biology deepens, the "privileged" pyrazole scaffold will undoubtedly continue to be a source of novel and impactful medicines.

References

-

Hamad, A. A., Zangana, E. K. M., OMER, R. A., Ahmed, K. M., Kaka, K. N., Qader, A. F., Kareem, R. O., Azeez, Y. H., & Thakur, R. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Chemical Review and Letters. [Link]

-

Kapri, A., Gupta, N., & Nain, S. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Pharmaceutical Chemistry Journal. [Link]

-

Hamad, A. A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate. [Link]

-

Hire, P., et al. (n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

-

Zhang, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]

-

Abdel-Sattar, A. A. M., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]

-

Hassan, M., et al. (2024). Antibacterial and antifungal pyrazoles based on different construction strategies. European Journal of Medicinal Chemistry. [Link]

-

(2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]

-

Lal, K. (n.d.). Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review. Elementary Education Online. [Link]

-

Wang, X., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]

-

El-Fakharany, E. M., & Ebaid, M. S. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry. [Link]

-

Nain, S., et al. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry. [Link]

-

Kumar, D., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. [Link]

-

Alebaji, J. A., et al. (2022). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Research in Pharmaceutical Sciences. [Link]

-

Sharma, D., et al. (2019). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules. [Link]

-

El-Sayed, M. A. A., et al. (2022). Identification of the new progress on Pyrazole Derivatives Molecules as Antimicrobial and Antifungal Agents. Annales Pharmaceutiques Françaises. [Link]

-

Gomha, S. M. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link]

-

Zhang, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed. [Link]

-

Sangani, C. B., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

-

Kapri, A., Gupta, N., & Nain, S. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. [Link]

-

Senturk, M., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Sharma, G., & Sharma, P. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Delivery and Therapeutics. [Link]

-

Singh, S., & Sharma, Dr. D. K. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy. [Link]

-

Sharma, P., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. The Russian Journal of Social Operations in Medicine. [Link]

-

Al-Ostath, A., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]

-

Sangani, C. B., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

-

Sharma, N., et al. (2025). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. R Discovery. [Link]

-

Pathak, V., & Siddiqui, N. (2018). Current status of pyrazole and its biological activities. Journal of Applied Pharmaceutical Science. [Link]

-

Bouziane, A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]

-

Senturk, M., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Taylor & Francis Online. [Link]

-

Hamad, A. A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate. [Link]

-

Sharma, P., et al. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. ResearchGate. [Link]

-

Sharma, N., et al. (2025). A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. Bentham Science. [Link]

-

(n.d.). Some commercially available drugs containing pyrazole skeleton. ResearchGate. [Link]

-

Sharma, N., et al. (2025). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. OUCI. [Link]

-

Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Hire, P. (n.d.). Computational Design of Dual COX-2/ LOX Inhibitors as Safer Anti- Inflammatory Agents. Preprints.org. [Link]

-

El-Metwaly, A. M., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]

-

Al-Warhi, T., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

-

Chatzopoulou, M., et al. (2010). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry. [Link]

Sources

- 1. Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrevlett.com [chemrevlett.com]

- 6. ilkogretim-online.org [ilkogretim-online.org]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrevlett.com [chemrevlett.com]

- 13. researchgate.net [researchgate.net]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 23. Identification of the new progress on Pyrazole Derivatives Molecules as Antimicrobial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 27. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ijpsjournal.com [ijpsjournal.com]

- 29. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 30. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, a substituted pyrazole of significant interest to researchers in medicinal chemistry and drug development. This document details the compound's chemical identity, including its confirmed CAS number, molecular properties, and probable synthetic pathways. Furthermore, it offers a curated list of potential suppliers, outlines essential safety and handling protocols, and discusses the scientific rationale for its application in modern research, grounded in the established pharmacological importance of the pyrazole scaffold. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the procurement, handling, and application of this specific molecule.

Introduction: The Pyrazole Scaffold in Modern Research

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets through targeted modifications, making them exceptionally valuable in drug design. Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and analgesic properties.[1] Their versatility and proven success in approved therapeutics have cemented their importance as a focal point for the development of novel lead compounds.[1]

This guide focuses on a specific derivative, this compound. The strategic combination of a dichlorinated benzyl group at the N1 position, methyl groups at C3 and C5, and an amine at C4 creates a molecule with a distinct physicochemical profile. Each substituent is chosen to modulate properties such as lipophilicity, steric hindrance, and hydrogen bonding potential, which are critical determinants of biological activity. Understanding the nuances of this specific structure is essential for its effective application in research and development.

Chemical Identity and Core Properties

The unambiguous identification of a chemical compound is paramount for scientific integrity and reproducibility. The core identity of this compound is established by its unique CAS (Chemical Abstracts Service) Registry Number.

Confirmed CAS Number: 400749-62-4 [2]

This identifier ensures that researchers are referencing the exact same chemical entity across different experiments, publications, and suppliers. The fundamental properties derived from its structure are summarized below.

| Property | Value | Source |

| CAS Number | 400749-62-4 | [2] |

| Molecular Formula | C₁₂H₁₃Cl₂N₃ | [2] |

| Molecular Weight | 270.16 g/mol | [2] |

| IUPAC Name | 1-[(2,4-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | N/A |

| MDL Number | MFCD01821188 | [2] |

Probable Synthetic Methodology: A Rationale-Driven Approach

Step 1: Synthesis of the Pyrazole Core The synthesis of the 3,5-dimethyl-1H-pyrazol-4-amine core is the logical starting point. This is typically achieved through the condensation of a β-dicarbonyl compound (or a functional equivalent) with hydrazine. For this specific core, the reaction would likely involve the cyclization of 3-amino-2,4-pentanedione or a related precursor with hydrazine hydrate.

Step 2: N-Alkylation with 2,4-Dichlorobenzyl Chloride The final, crucial step is the regioselective alkylation of the pyrazole nitrogen. The pre-formed 3,5-dimethyl-1H-pyrazol-4-amine is reacted with 2,4-dichlorobenzyl chloride. This is a standard nucleophilic substitution reaction where the pyrazole nitrogen attacks the benzylic carbon, displacing the chloride leaving group. The choice of base and solvent is critical to drive the reaction to completion and minimize side products.

The diagram below illustrates this logical synthetic workflow.

Procurement and Supplier Landscape

Identifying a reliable source for research chemicals is a critical step in any experimental workflow. The following table lists potential suppliers for this compound (CAS 400749-62-4). Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the supplied material.

| Supplier | Product Name | CAS Number | MDL Number | Website |

| Matrix Scientific | This compound | 400749-62-4 | MFCD01821188 | [2] |

Note: Availability and stock status are subject to change. It is recommended to contact suppliers directly for current information.

The procurement process itself should be systematic to ensure both efficiency and quality.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound was not found, a conservative approach to handling should be adopted based on the constituent functional groups. The molecule contains a dichlorinated aromatic ring and a primary amine on a heterocyclic system.

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3]

-

Contact: Avoid contact with skin and eyes. The presence of dichlorinated aromatic structures and amines suggests a potential for irritation.[1] In case of contact, rinse the affected area thoroughly with water.[4]

-

Ingestion: Do not eat, drink, or smoke in laboratory areas. Accidental ingestion may be harmful.[3]

Storage:

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Incompatibilities: Keep away from strong oxidizing agents.

Disposal:

-

Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

Conclusion

This compound represents a well-defined chemical entity with significant potential for researchers in the fields of medicinal chemistry and materials science. Its confirmed CAS number (400749-62-4) provides the foundation for reliable procurement and reproducible research. By understanding its logical synthetic pathways, adhering to stringent safety protocols, and leveraging the rich pharmacological context of the pyrazole scaffold, scientists can effectively integrate this compound into their discovery workflows. This guide serves as a critical starting point, empowering researchers with the foundational knowledge needed to handle and utilize this promising molecule with confidence and scientific rigor.

References

- Vertex AI Search. (n.d.).

- Fisher Scientific. (n.d.).

- Biosynth. (2021, May 18).

- CymitQuimica. (2024, December 19).

- CDMS.net. (n.d.).

-

International Journal of Pharmaceutical Sciences Review and Research. (2020, November 15). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved January 15, 2026, from [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Analytical Characterization of 1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Introduction

1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is a substituted pyrazole derivative. The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2]. The specific substitutions on the pyrazole ring, such as the dichlorobenzyl group, can significantly influence the compound's physicochemical properties and pharmacological effects. Consequently, robust and reliable analytical methods are paramount for its quantification, impurity profiling, and characterization in various matrices, from raw materials to finished pharmaceutical products.

This comprehensive guide provides detailed application notes and protocols for the analytical characterization of this compound, leveraging key analytical techniques. The methodologies are designed to be self-validating and are grounded in established scientific principles for the analysis of pyrazole derivatives.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Quantification and Purity Assessment

Principle & Rationale: RP-HPLC is a cornerstone technique for the analysis of moderately polar to nonpolar small molecules like the target compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The 2,4-dichlorobenzyl group imparts significant hydrophobicity, making it well-suited for retention and separation on a C18 column. A UV detector is appropriate due to the aromatic nature of the pyrazole and dichlorobenzyl moieties, which are expected to exhibit strong chromophoric activity.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

-

Chromatographic Conditions:

-

Column: Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[3]

-

Mobile Phase: An isocratic mixture of 0.1% Trifluoroacetic Acid (TFA) in water (Solvent A) and Acetonitrile (ACN, Solvent B) in a ratio of 30:70 (v/v). The mobile phase composition may require optimization based on the specific system and column.[3][4]

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 25 °C.[3]

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm, or determined by PDA scan for optimal absorbance.

-

-

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

-

Sample Solution: Prepare the sample by dissolving it in the mobile phase to an expected concentration within the calibration range.

-

-

Data Analysis:

-

Identify the peak corresponding to the analyte by comparing the retention time with that of the reference standard.

-

Quantify the analyte by constructing a calibration curve of peak area versus concentration.

-

Assess purity by calculating the area percentage of the main peak relative to the total peak area.

-

Expected Data:

| Parameter | Expected Value |

| Retention Time (t_R) | 5-10 min (highly dependent on exact conditions) |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

Workflow Diagram:

Caption: RP-HPLC workflow for quantification and purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Structural Elucidation

Principle & Rationale: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the molecular weight of 270.16 g/mol , this compound is expected to be sufficiently volatile for GC analysis. Mass spectrometry provides detailed structural information through characteristic fragmentation patterns, which can be used for unequivocal identification.

Experimental Protocol:

-

Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap) with an electron ionization (EI) source.

-

GC-MS Conditions:

-

Column: HP-5ms (30 m × 0.25 mm, 0.25 µm) or equivalent nonpolar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 280 °C.

-

Injection Mode: Splitless (or split, depending on concentration).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 min.

-

Ramp: 15 °C/min to 300 °C.

-

Final hold: 5 min at 300 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as Dichloromethane or Ethyl Acetate.

-

-

Data Analysis:

-

Identify the molecular ion peak (M+).

-

Analyze the fragmentation pattern to identify characteristic fragments. The fragmentation of pyrazoles often involves cleavage of the ring and loss of substituents.[5][6] The presence of two chlorine atoms will produce a characteristic isotopic pattern for chlorine-containing fragments.

-

Compare the obtained mass spectrum with library databases (if available) or interpret it based on known fragmentation rules for pyrazoles.

-

Expected Fragmentation Pattern:

| m/z | Proposed Fragment | Comments |

| 270/272/274 | [M]+• | Molecular ion with characteristic Cl2 isotopic pattern. |

| 159/161 | [C7H5Cl2]+ | 2,4-Dichlorobenzyl cation (a major fragment). |

| 111 | [C5H9N3]+ | 3,5-dimethyl-1H-pyrazol-4-amine fragment. |

Workflow Diagram:

Caption: GC-MS workflow for identification and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Principle & Rationale: NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecular structure.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a standard carbon spectrum, potentially using DEPT (Distortionless Enhancement by Polarization Transfer) to aid in distinguishing between CH, CH₂, and CH₃ groups.

-

-

Data Analysis:

-

¹H NMR:

-

Identify chemical shifts (δ) for aromatic protons, the benzyl CH₂ group, the pyrazole methyl groups, and the amine NH₂ protons.

-

Analyze splitting patterns (multiplicity) and coupling constants (J) to determine proton-proton connectivities.

-

-

¹³C NMR:

-

Identify chemical shifts for all unique carbon atoms in the molecule.

-

-

Expected NMR Data (in CDCl₃):

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyrazole-CH₃ | ~2.2-2.4 (s, 6H) | ~10-15 |

| -NH₂ | ~3.5-4.5 (br s, 2H) | - |

| Benzyl-CH₂ | ~5.1-5.3 (s, 2H) | ~50-55 |

| Aromatic-H | ~7.0-7.5 (m, 3H) | ~127-135 |

| Pyrazole-C | - | ~110-150 |

Logical Relationship Diagram:

Caption: Logic of NMR for structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Principle & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. It serves as an excellent tool for confirming the presence of key structural motifs in the target compound.

Experimental Protocol:

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum and ratio it against the sample spectrum.

-

-

Data Analysis:

-

Identify characteristic absorption bands for the functional groups present in the molecule.

-

Expected FTIR Data:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 | N-H (amine) | Stretching |

| 3100-3000 | Aromatic C-H | Stretching |

| 2950-2850 | Aliphatic C-H (CH₂, CH₃) | Stretching |

| ~1600, ~1475 | C=C, C=N | Ring Stretching |

| 1100-1000 | C-Cl | Stretching |

Experimental Workflow Diagram:

Caption: FTIR workflow for functional group analysis.

Conclusion